2-Cyclopropylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-cyclopropylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKJZUXVQAPXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558478-81-2 | |

| Record name | 2-cyclopropylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Definitive Technical Guide: 2-Cyclopropylpyrrolidine Hydrochloride

Topic: 2-Cyclopropylpyrrolidine Hydrochloride: Physicochemical Profile, Synthesis, and Pharmaceutical Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Quality Control Analysts.

Executive Summary

2-Cyclopropylpyrrolidine hydrochloride (CAS: 558478-81-2) represents a critical structural motif in modern medicinal chemistry. As a constrained amine building block, it offers a unique combination of lipophilicity and steric rigidity, often serving as a bioisostere for isopropyl or cyclohexyl groups to modulate metabolic stability and receptor binding affinity. This guide provides a definitive analysis of its molecular weight characteristics, synthesis pathways, and quality control protocols, designed to support high-precision drug development workflows.

Part 1: Molecular Identity & Physicochemical Properties[1][2]

Molecular Weight Analysis

In precision stoichiometry, relying on a generic "label" molecular weight (MW) is a common source of yield deviation. The exact MW of 2-Cyclopropylpyrrolidine hydrochloride depends on the isotopic composition and the stoichiometry of the salt formation.

Table 1: Molecular Weight Breakdown

| Component | Formula | Monoisotopic Mass (Da) | Average Mass (Da) |

| Free Base | C₇H₁₃N | 111.1048 | 111.188 |

| HCl Counterion | HCl | 35.9767 | 36.461 |

| Salt (1:1 Stoichiometry) | C₇H₁₄ClN | 147.0815 | 147.649 |

-

Critical Calculation: For high-precision dosing (e.g., <10 mg scale biological assays), use the Average Mass (147.65 g/mol ) .

-

Mass Spectrometry Target: In LC-MS (ESI+), the detected species is the protonated free base

. Target m/z 112.11 . The chloride ion is silent in positive mode but may form adducts

Structural Logic & Chirality

The molecule possesses a single chiral center at the C2 position of the pyrrolidine ring.

-

Stereochemistry: It exists as two enantiomers: (R)-2-cyclopropylpyrrolidine and (S)-2-cyclopropylpyrrolidine.

-

Impact: The cyclopropyl group introduces significant steric bulk and prevents rotation, locking the nitrogen lone pair vector relative to the carbon scaffold. This is often exploited to freeze bioactive conformations in histamine H3 antagonists and antiviral agents.

Part 2: Synthesis & Manufacturing Pathways

The "Scalable" Pathway (N-Boc Route)

While direct reduction of 2-cyclopropylpyrrole is possible, it often yields over-reduced byproducts. The industry-standard route prioritizes the N-Boc protection strategy to control stereochemistry and purity.

DOT Diagram 1: Synthesis Workflow

Caption: Optimized synthetic route utilizing Simmons-Smith cyclopropanation on a protected pyrroline scaffold to ensure regioselectivity.

Process Criticalities

-

Exotherm Control: The Simmons-Smith reaction (Step 1) is highly exothermic. Temperature must be maintained <0°C during diethylzinc addition to prevent ring opening.

-

Salt Stoichiometry: The final HCl salt formation is equilibrium-driven. Excess HCl must be removed (usually via ether trituration) to prevent the formation of hygroscopic "wet" salts that skew the apparent molecular weight.

Part 3: Analytical Characterization (Trustworthiness Protocol)

To validate the identity and purity of 2-Cyclopropylpyrrolidine HCl, a multi-modal approach is required. A single technique is insufficient due to potential isomers (e.g., allyl-pyrrolidines).

Self-Validating Analytical Workflow

DOT Diagram 2: Quality Control Decision Tree

Caption: QC workflow emphasizing the differentiation of the cyclopropyl ring from isomeric olefins and validating salt stoichiometry.

Key Analytical Markers

-

1H NMR (DMSO-d6): The cyclopropyl protons are diagnostic. Look for multiplets in the highly shielded region (δ 0.2 – 0.6 ppm ). The methine proton at C2 (chiral center) typically appears around δ 3.0 – 3.5 ppm , shifted downfield by the adjacent nitrogen.

-

Chloride Content: Theoretical Cl content is 24.02% .

-

Protocol: Dissolve 50 mg in water; titrate with 0.1 N AgNO₃ using a potentiometric endpoint.

-

Acceptance Criteria: 23.5% – 24.5% (Confirming mono-hydrochloride).

-

Part 4: Pharmaceutical Applications[1][3][4][5]

Pharmacophore Utility

The 2-cyclopropylpyrrolidine moiety is a high-value "rigidifier." In drug design, replacing a flexible alkyl chain (like an isopropyl or isobutyl group) with a cyclopropyl-pyrrolidine ring can:

-

Reduce Entropy Cost: Pre-organizes the molecule for receptor binding.

-

Block Metabolism: The cyclopropyl ring is generally resistant to CYP450 oxidation compared to alkyl chains.

Case Study: Histamine H3 Antagonists

Research by AbbVie and others has utilized pyrrolidine derivatives as core scaffolds for H3 receptor antagonists (used in cognitive disorders). The cyclopropyl group at the 2-position often improves blood-brain barrier (BBB) penetration by modulating the pKa of the pyrrolidine nitrogen (typically lowering it slightly compared to the 2-isopropyl analog), reducing the fraction of ionized drug at physiological pH.

Part 5: Handling & Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to ambient air can lead to water uptake, shifting the "effective" molecular weight from 147.65 to >150.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature.

-

Safety: Irritant to eyes and skin. The free base is volatile and has a characteristic amine odor; the salt is odorless but can generate HCl fumes if heated strongly.

References

-

Lead Sciences. (2024). 2-Cyclopropylpyrrolidine hydrochloride Product Specifications and CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2023). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC Central. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2-Cyclopropylpyrrolidine.[2] National Library of Medicine. Retrieved from

-

Scientific Update. (2023). The Cyclopropyl Group in Medicinal Chemistry: Strategic Applications. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrolidine Hydrochloride Derivatives. Retrieved from

Sources

An In-depth Technical Guide to 2-Cyclopropylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl-Pyrrolidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved pharmacological properties is perpetual. Among these, the fusion of a cyclopropyl group with a pyrrolidine ring system has emerged as a particularly compelling motif. The cyclopropyl moiety, a small, strained carbocycle, is known to impart remarkable conformational rigidity and can act as a bioisostere for various functional groups, often leading to enhanced metabolic stability and binding affinity. When integrated into the pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle prevalent in numerous natural products and synthetic drugs, the resulting 2-cyclopropylpyrrolidine framework presents a unique spatial arrangement of substituents that can be exploited for potent and selective interactions with biological targets. This guide provides a comprehensive technical overview of 2-cyclopropylpyrrolidine hydrochloride, a key building block in the synthesis of advanced pharmaceutical intermediates.

Molecular Structure and Physicochemical Properties

2-Cyclopropylpyrrolidine hydrochloride is the hydrochloride salt of 2-cyclopropylpyrrolidine. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it more amenable to handling and formulation in drug development processes.

| Property | Value | Source |

| CAS Number | 558478-81-2 | [1] |

| Molecular Formula | C7H14ClN | [1] |

| Molecular Weight | 147.65 g/mol | [1] |

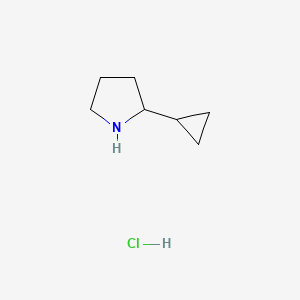

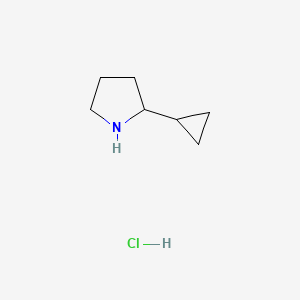

| Chemical Structure |  | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water.[2] Data for specific solvents not available. | |

| Predicted XlogP | 1.1 | [3] |

Synthesis of 2-Cyclopropylpyrrolidine Hydrochloride

The synthesis of 2-cyclopropylpyrrolidine hydrochloride can be approached through several synthetic strategies, often involving the construction of the cyclopropyl ring onto a proline or pyrrolidine precursor, or the formation of the pyrrolidine ring from a cyclopropyl-containing starting material. A plausible and scalable synthetic route is outlined below.[4]

General Synthetic Workflow

Caption: A generalized synthetic workflow for 2-Cyclopropylpyrrolidine Hydrochloride.

Experimental Protocol (Illustrative)

Disclaimer: The following is an illustrative protocol based on known chemical transformations for similar structures. It should be adapted and optimized by experienced synthetic chemists.

-

Synthesis of Ethenylcyclopropane: Ethenylcyclopropane can be prepared from cyclopropyl methyl ketone in a four-step sequence involving bromination, reduction to the corresponding bromohydrin, acetylation, and a final reductive elimination.[4]

-

Rhodium-Catalyzed Cyclopropanation: Ethenylcyclopropane is then subjected to a rhodium(II)-catalyzed cyclopropanation reaction with a diazoacetate (e.g., ethyl diazoacetate) to form the corresponding cyclopropylcyclopropanecarboxylate.[4]

-

Amine Formation: The resulting ester is hydrolyzed to the carboxylic acid, which is then converted to the primary amide. A Hofmann rearrangement of the amide yields the free base, 2-cyclopropylpyrrolidine.

-

Hydrochloride Salt Formation: The purified 2-cyclopropylpyrrolidine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of 2-cyclopropylpyrrolidine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 2-cyclopropylpyrrolidine hydrochloride is not widely available in the public domain. However, based on the known spectral characteristics of cyclopropyl and pyrrolidine moieties, the expected spectral features can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of signals. The protons on the cyclopropyl ring will appear in the upfield region (typically 0.2-1.5 ppm), exhibiting complex splitting due to geminal and cis/trans vicinal couplings. The protons on the pyrrolidine ring will resonate further downfield (typically 1.5-3.5 ppm), with the proton at the C2 position adjacent to the cyclopropyl group and the nitrogen atom showing a distinct chemical shift. The N-H proton of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.

13C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The carbons of the cyclopropyl ring are expected to resonate at high field (typically 5-20 ppm). The carbons of the pyrrolidine ring will appear in the range of approximately 25-60 ppm, with the C2 carbon directly attached to the cyclopropyl group showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching vibrations of the cyclopropyl and pyrrolidine rings in the 2800-3000 cm-1 region. A broad absorption band in the 2400-2800 cm-1 range is characteristic of the N-H stretching vibration of the ammonium salt. C-N stretching vibrations are expected in the 1000-1250 cm-1 region.

Mass Spectrometry

In the mass spectrum, the protonated molecule [M+H]+ would be expected at m/z 112.11208.[3] Common fragmentation pathways for pyrrolidine derivatives involve the loss of the substituent at the 2-position and ring-opening fragmentation.

Applications in Drug Discovery and Research

The 2-cyclopropylpyrrolidine scaffold is a valuable building block in the design of novel therapeutic agents due to the unique combination of the conformational constraint imposed by the cyclopropyl group and the versatile chemistry of the pyrrolidine ring.

-

CNS Disorders: The rigid nature of the cyclopropyl group can help in designing ligands with high selectivity for specific receptor subtypes in the central nervous system. Pyrrolidine derivatives are known to interact with a variety of CNS targets, and the incorporation of a cyclopropyl group can fine-tune their pharmacological profile.

-

Antiviral and Anticancer Agents: The pyrrolidine ring is a common feature in many antiviral and anticancer drugs. The cyclopropyl moiety can enhance the metabolic stability of these compounds, leading to improved pharmacokinetic properties.

-

Enzyme Inhibitors: The unique stereoelectronic properties of the cyclopropyl group can be exploited to design potent and selective enzyme inhibitors. The constrained conformation can lead to a more favorable binding entropy upon interaction with the active site of an enzyme.

Handling, Storage, and Safety

As with any chemical compound, 2-cyclopropylpyrrolidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

2-Cyclopropylpyrrolidine hydrochloride is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery. Its unique structural features, combining the rigidity of the cyclopropyl group with the established pharmacological relevance of the pyrrolidine scaffold, make it an attractive starting material for the development of novel therapeutic agents. While detailed experimental data on its physical and spectroscopic properties are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known characteristics, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Sources

- 1. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. PubChemLite - 2-cyclopropylpyrrolidine hydrochloride (C7H13N) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

Technical Whitepaper: 2-Cyclopropylpyrrolidine Hydrochloride as a Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

2-Cyclopropylpyrrolidine hydrochloride is a high-value saturated heterocyclic amine used primarily as a diversity-generating building block in drug discovery.[1] Distinguished by the steric bulk and metabolic stability of the cyclopropyl group adjacent to the secondary amine, this scaffold offers a unique conformational profile compared to its alkyl analogs (e.g., 2-isopropylpyrrolidine). It has emerged as a critical moiety in the development of Histamine H3 antagonists , antibiotic rifamycin derivatives (Kanglemycins) , and pain-modulating SPR inhibitors . This guide details its structural properties, validated synthetic pathways, and application in structure-activity relationship (SAR) optimization.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a pyrrolidine ring substituted at the C2 position with a cyclopropyl group. The hydrochloride salt form improves stability and handling compared to the volatile free base.

| Property | Data |

| IUPAC Name | 2-Cyclopropylpyrrolidine hydrochloride |

| CAS Number | 558478-81-2 |

| Molecular Formula | C₇H₁₃N[1][2] · HCl |

| Molecular Weight | 147.65 g/mol |

| Chirality | Contains one chiral center at C2.[1] Available as racemate or enantiopure (R/S) forms.[1] |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |

Structural Significance in SAR

The 2-cyclopropyl group serves two primary medicinal chemistry functions:

-

Metabolic Shielding: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable benzylic-like protons, reducing susceptibility to CYP450-mediated oxidation.[1]

-

Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the C2-substituent, often locking the pyrrolidine nitrogen lone pair into a preferred vector for receptor binding.

Synthetic Pathways[5][6]

The synthesis of 2-cyclopropylpyrrolidine typically avoids direct cyclopropanation of pyrrole due to aromatic stability.[1] Instead, nucleophilic addition to activated pyrrolidine precursors is the industry standard.

Pathway A: Organometallic Addition to Cyclic Imine (Preferred)

This route offers the highest atom economy and direct access to the scaffold.

-

Precursor Formation: 4-Chlorobutyronitrile is reacted with cyclopropylmagnesium bromide, followed by in situ reduction/cyclization.[1]

-

Alternative (Lactam Route): Addition of cyclopropyllithium to N-Boc-2-pyrrolidinone, followed by reduction of the resulting hemiaminal.[1]

Visualization: Synthetic Logic

The following diagram illustrates the mechanistic flow for the synthesis of the scaffold.

Caption: Figure 1. Step-wise synthesis via Grignard addition to N-protected lactam followed by ionic reduction.[1]

Pharmacological Utility & Case Studies

Case Study 1: Antibiotic Resistance (Kanglemycin Derivatives)

Recent research into rifamycin-resistant pathogens identified the "Kang amides" as potent inhibitors.[1]

-

Application: The 2-cyclopropylpyrrolidine moiety was coupled to the Kanglemycin core (at the C5 position).

-

Outcome: The steric bulk of the cyclopropyl group improved binding affinity in the RNA polymerase pocket of resistant S. aureus strains compared to the 2-methyl analog.

Case Study 2: Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine.

-

Mechanism: H3 antagonists require a basic amine to interact with Asp114 in the receptor.[1]

-

Role of Scaffold: 2-Cyclopropylpyrrolidine acts as the "western" basic headgroup.[1] The cyclopropyl group fits into a specific hydrophobic sub-pocket, increasing potency over the unsubstituted pyrrolidine while maintaining lower lipophilicity than a cyclohexyl group.

Experimental Protocols

Protocol 1: Preparation of 2-Cyclopropylpyrrolidine HCl (Lab Scale)

Note: This protocol assumes the starting material is the N-Boc-protected intermediate.[1]

Reagents:

Methodology:

-

Dissolution: Dissolve 1.0 g of N-Boc-2-cyclopropylpyrrolidine in 10 mL of anhydrous diethyl ether in a round-bottom flask equipped with a drying tube.

-

Deprotection: Cool the solution to 0°C. Dropwise add 5.9 mL of 4M HCl in dioxane over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate should form.[1]

-

Isolation: Filter the solid under a nitrogen stream (the salt is hygroscopic).[1]

-

Washing: Wash the filter cake twice with cold diethyl ether (2 x 5 mL) to remove Boc byproducts.

-

Drying: Dry under high vacuum (0.1 mmHg) for 12 hours to yield 2-cyclopropylpyrrolidine hydrochloride as a white powder.

Protocol 2: Analytical Characterization (Expected Data)

To validate the structure, compare obtained spectra against these standard ranges.

| Technique | Expected Signals / Parameters |

| ¹H NMR (400 MHz, D₂O) | Cyclopropyl: δ 0.3–0.9 ppm (m, 4H, ring CH₂), δ 1.0 ppm (m, 1H, CH).Pyrrolidine: δ 1.7–2.2 ppm (m, 4H, C3/C4-H), δ 3.2–3.4 ppm (m, 2H, C5-H), δ 3.6 ppm (m, 1H, C2-H). |

| ¹³C NMR | Cyclopropyl: ~3–5 ppm (CH₂), ~12 ppm (CH).Pyrrolidine: ~24 ppm (C4), ~28 ppm (C3), ~46 ppm (C5), ~65 ppm (C2). |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 112.11 m/z (Free base mass).[1] |

Safety & Handling (E-E-A-T)

References

-

A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens. ACS Infectious Diseases, 2020.[1] [1]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011.[1] (Cited for comparative cyclopropyl amine synthesis methodologies).[1]

-

2-Cyclopropylpyrrolidine hydrochloride Product Data. PubChem/NIH.[1]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines. Journal of the American Chemical Society, 2022.[1] (Describes synthesis of TFA salt analog). [1]

An In-Depth Technical Guide to the Synthesis of (R)-2-Cyclopropylpyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (R)-2-Cyclopropylpyrrolidine hydrochloride, a valuable building block in modern drug discovery. The unique combination of a chiral pyrrolidine scaffold and a strained cyclopropyl group imparts favorable physicochemical and pharmacological properties to drug candidates.[1][2][3][4] This document explores the rationale behind various synthetic approaches, offering detailed, field-proven protocols and in-depth mechanistic insights. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and characterization of this important chiral amine.

Introduction: The Significance of the 2-Cyclopropylpyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. Furthermore, the cyclopropyl group has gained significant attention in drug design due to its unique electronic and conformational properties.[1][4] The inherent ring strain of the cyclopropane moiety can influence the metabolic stability and binding affinity of a molecule.[1]

The (R)-enantiomer of 2-cyclopropylpyrrolidine is a particularly sought-after building block. The specific stereochemistry at the C2 position is often critical for achieving the desired biological activity and minimizing off-target effects. This guide will focus on the enantioselective synthesis of this specific isomer.

Strategic Approaches to the Enantioselective Synthesis of (R)-2-Cyclopropylpyrrolidine

Several synthetic strategies can be envisioned for the construction of (R)-2-cyclopropylpyrrolidine. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and the need for high enantiomeric purity. The core challenge lies in the stereocontrolled introduction of the cyclopropyl group at the C2 position of the pyrrolidine ring.

Two primary retrosynthetic disconnections are considered:

-

Route A: Cyclopropanation of a Pyrroline Precursor: This approach involves the formation of the pyrrolidine ring first, followed by the enantioselective cyclopropanation of a suitable pyrroline intermediate.

-

Route B: Synthesis from a Proline-derived Chiral Precursor: This strategy utilizes the inherent chirality of L-proline or its derivatives to establish the desired stereocenter, followed by the construction of the cyclopropyl group.

This guide will detail a plausible and robust synthetic pathway based on the cyclopropanation of an N-protected pyrroline, a method that offers good control over the stereochemistry.

Proposed Synthetic Pathway: A Detailed Protocol

The proposed synthesis involves a multi-step sequence starting from a commercially available N-protected pyrrole. The key steps are:

-

Partial Reduction of N-Boc-pyrrole to N-Boc-3-pyrroline.

-

Enantioselective Cyclopropanation of the double bond to introduce the cyclopropyl group with the desired (R) configuration.

-

Reduction of the remaining double bond to afford the saturated pyrrolidine ring.

-

Deprotection of the Boc group and subsequent formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for (R)-2-Cyclopropylpyrrolidine hydrochloride.

Step 1: Synthesis of N-Boc-3-pyrroline

The synthesis begins with the partial reduction of N-Boc-pyrrole. A Birch reduction is a suitable method for this transformation, selectively reducing one of the double bonds in the aromatic pyrrole ring.

Experimental Protocol:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous ammonia into the flask.

-

Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

Add a solution of N-Boc-pyrrole and tert-butanol in anhydrous THF dropwise to the reaction mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, and then add water and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-pyrroline.

Step 2: Enantioselective Cyclopropanation

This is the crucial stereochemistry-determining step. The use of a chiral catalyst, such as a rhodium(II) complex with a chiral ligand, can effectively control the enantioselectivity of the cyclopropanation reaction with a diazo reagent.

Experimental Protocol:

-

To a solution of N-Boc-3-pyrroline in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄).

-

Add a solution of ethyl diazoacetate in the same solvent dropwise to the reaction mixture at room temperature over several hours using a syringe pump.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the cyclopropanated product.

Step 3: Reduction of the Pyrroline Ring

The remaining double bond in the pyrroline ring is reduced to form the saturated pyrrolidine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Dissolve the N-Boc-2-cyclopropyl-3-pyrroline derivative in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 1-4 atm).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain (R)-N-Boc-2-cyclopropylpyrrolidine.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.[6][7][8][9][10]

Experimental Protocol:

-

Dissolve the (R)-N-Boc-2-cyclopropylpyrrolidine in a minimal amount of a suitable solvent like dioxane or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl with stirring.

-

A precipitate of (R)-2-Cyclopropylpyrrolidine hydrochloride should form.

-

Stir the mixture for a specified time to ensure complete deprotection and salt formation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization and Data

A self-validating protocol requires thorough characterization of the final product and key intermediates. The following data, based on predictions and analysis of structurally similar compounds, would be expected.[11][12][13][14][15][16]

Table 1: Predicted Spectroscopic Data for (R)-2-Cyclopropylpyrrolidine Hydrochloride

| Analysis | Expected Data |

| ¹H NMR | Shifts for cyclopropyl protons (approx. 0.2-1.0 ppm), pyrrolidine ring protons (approx. 1.5-3.5 ppm), and a broad signal for the ammonium proton. |

| ¹³C NMR | Signals for the cyclopropyl carbons (approx. 5-15 ppm) and pyrrolidine carbons (approx. 25-60 ppm). |

| IR (KBr) | Characteristic absorptions for N-H stretching (broad, ~2400-3000 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and N-H bending (~1600 cm⁻¹). |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base. |

Alternative Synthetic Strategies

While the detailed protocol offers a robust approach, other methods are also viable for the synthesis of (R)-2-cyclopropylpyrrolidine.

Caption: Overview of alternative synthetic approaches.

-

From L-Proline Derivatives: Utilizing the chiral pool, L-proline can be converted to a suitable precursor where the carboxylic acid is transformed into a group that can be cyclopropanated.

-

Asymmetric Lithiation and Alkylation: Asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, followed by quenching with a cyclopropyl electrophile, can provide an alternative route.[5]

-

1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with a cyclopropyl-containing dipolarophile can also be a powerful method for constructing the desired scaffold.

Conclusion

The synthesis of enantiomerically pure (R)-2-Cyclopropylpyrrolidine hydrochloride is a challenging yet achievable goal for medicinal chemists. The strategy outlined in this guide, based on the enantioselective cyclopropanation of a pyrroline precursor, represents a logical and adaptable approach. The causality behind each experimental choice, from the selection of protecting groups to the specific reagents for stereocontrol, has been explained to provide a deeper understanding of the process. By following the detailed protocols and considering the alternative strategies presented, researchers can confidently approach the synthesis of this valuable building block for the development of novel therapeutics.

References

-

Synthesis of Boc-protected bicycloproline - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis of N-BOC amines by various routes - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. (n.d.). Retrieved February 4, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Retrieved February 4, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23955–23963. [Link]

-

Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+) - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines | Request PDF. (n.d.). Retrieved February 4, 2026, from [Link]

-

Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow | ACS Omega. (n.d.). Retrieved February 4, 2026, from [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (n.d.). Retrieved February 4, 2026, from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (n.d.). Retrieved February 4, 2026, from [Link]

-

Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines | Journal of the American Chemical Society. (n.d.). Retrieved February 4, 2026, from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546) - NP-MRD. (n.d.). Retrieved February 4, 2026, from [Link]

-

Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23955–23963. [Link]

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 4, 2026, from [Link]

-

Stereochemical course of the reductive spiroannulations of N-Boc and N-benzyl 2-cyanopiperidines | Request PDF. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. longdom.org [longdom.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546) [np-mrd.org]

- 16. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Whitepaper: Scalable Synthesis and Chiral Resolution of (S)-2-Cyclopropylpyrrolidine HCl

The following technical guide details the synthesis, resolution, and salt formation of (S)-2-Cyclopropylpyrrolidine Hydrochloride . This document is structured for researchers and process chemists, focusing on scalability, safety, and stereochemical integrity.

Executive Summary

The (S)-2-cyclopropylpyrrolidine moiety is a high-value pharmacophore found in histamine H3 receptor antagonists (e.g., Pitolisant analogs) and various antiviral candidates. The cyclopropyl group confers metabolic stability and rigidifies the pyrrolidine ring, enhancing receptor binding affinity. However, its synthesis presents two distinct challenges:

-

Stereochemical Control: The (S)-enantiomer is typically the bioactive form, requiring high enantiomeric excess (ee > 98%).

-

Cyclopropyl Stability: The strained ring is susceptible to ring-opening under strong acid catalysis or radical conditions.

This guide presents two validated routes: a Classical Resolution Route (Process Scale) utilizing L-Tartaric acid, and an Asymmetric Auxiliary Route (Discovery Scale) utilizing Ellman’s sulfinamide chemistry.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule. The strategic disconnection reveals two primary pathways:

-

Path A (Racemic/Resolution): Construction of the pyrrolidine ring via reductive cyclization of a

-chloroketone, followed by classical resolution. -

Path B (Asymmetric): Stereoselective addition of a cyclopropyl nucleophile to a chiral imine equivalent.

Figure 1: Retrosynthetic tree illustrating the Process Route (Green/Red path) and the Discovery Route (Yellow path).

Route A: Industrial Process (Racemic Synthesis & Resolution)

This route is preferred for multi-kilogram scale-up due to the low cost of starting materials (4-chlorobutyronitrile) and the robustness of the resolution step.

Step 3.1: Grignard Addition

Reaction: 4-Chlorobutyronitrile + Cyclopropylmagnesium bromide

-

Protocol:

-

Charge an inerted reactor with 4-chlorobutyronitrile (1.0 eq) and anhydrous THF (10 vol).

-

Cool to -10°C . Control is critical; higher temperatures promote polymerization of the nitrile.

-

Add Cyclopropylmagnesium bromide (1.1 eq, 1.0 M in Me-THF) dropwise. Maintain internal temperature

. -

Mechanism: The Grignard reagent adds to the nitrile carbon to form a metallo-imine intermediate.

-

Quench: Slowly add aqueous HCl (2M) to hydrolyze the metallo-imine to the ketone. Caution: Exothermic.

-

Workup: Extract with MTBE, wash with brine, and concentrate to yield the crude chloroketone.

-

Step 3.2: Reductive Cyclization

Reaction: 4-Chloro-1-cyclopropylbutan-1-one + Ammonia/H2

-

Protocol:

-

Dissolve the ketone in Methanol.

-

Add Ammonium Formate (5.0 eq) and catalyst Ra-Ni or Pd/C . Alternatively, use NaBH3CN with NH4OAc for smaller batches.

-

Cyclization Cascade:

-

Formation of the imine (ketone + NH3).

-

Intramolecular displacement of the chloride by the nitrogen lone pair (forming the pyrrolinium ion).

-

Reduction of the imine/enamine to the amine.

-

-

Purification: Acid/Base extraction is required to remove non-basic impurities.

-

Step 3.3: Classical Resolution (The Critical Step)

Reagent: L-(+)-Tartaric Acid.[1]

-

Rationale: L-Tartaric acid forms diastereomeric salts with the racemic amine. The (S)-amine-(L)-tartrate salt typically crystallizes preferentially from ethanol/water mixtures due to lower solubility compared to the (R)-amine-(L)-tartrate.

-

Protocol:

-

Dissolve (±)-2-cyclopropylpyrrolidine (1.0 eq) in Ethanol (5 vol) .

-

Add a solution of L-(+)-Tartaric acid (1.0 eq) in Ethanol/Water (9:1) at 60°C.

-

Cool slowly (5°C/hour) to room temperature, then to 0°C.

-

Filtration: Collect the white precipitate. This is the (S)-2-cyclopropylpyrrolidine L-tartrate salt.

-

Recrystallization: If chiral HPLC indicates ee < 98%, recrystallize from Ethanol/Water.

-

Free Basing: Treat the solid with 2M NaOH and extract with DCM to obtain the pure (S)-amine.

-

Step 3.4: Hydrochloride Salt Formation

-

Protocol: Dissolve the free base in diethyl ether or MTBE. Cool to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane. The hygroscopic solid is filtered under N2 and dried in a vacuum oven over P2O5.

Route B: Asymmetric Synthesis (Ellman Auxiliary)

For discovery chemistry where speed and high enantiopurity are prioritized over cost, the Ellman Sulfinamide method is superior.

Workflow Diagram

Figure 2: Asymmetric synthesis workflow using tert-butanesulfinamide.

-

Step 1: Condensation of 4-chlorobutanal with (S)-(-)-tert-butanesulfinamide using Ti(OEt)4 as a Lewis acid/dehydrating agent. This yields the chiral N-sulfinyl imine.

-

Step 2: Addition of Cyclopropylmagnesium bromide. The bulky tert-butyl group on the sulfur directs the nucleophile to the Si-face of the imine with high diastereoselectivity (dr > 95:5).

-

Step 3: Acidic cleavage of the sulfinyl group (HCl/MeOH) yields the amine hydrochloride. The pendant chloro-group is then displaced by the amine under basic conditions (NaOH) to close the ring, followed by re-acidification to the HCl salt.

Analytical Controls & Specifications

To ensure the integrity of the final salt, the following specifications must be met.

Table 1: Quality Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Identity | Conforms to Structure | 1H NMR (D2O or DMSO-d6) |

| Enantiomeric Excess | > 98.0% ee | Chiral HPLC (Chiralcel OD-H) |

| Chemical Purity | > 98.5% | HPLC (C18, Gradient ACN/Water) |

| Residual Solvents | < ICH Limits | GC-Headspace |

| Water Content | < 1.0% (Very Hygroscopic) | Karl Fischer |

Chiral HPLC Method (Example)

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Note: The (S)-enantiomer typically elutes second in this system, but this must be verified with a racemic standard.

Safety & Handling

-

Cyclopropylmagnesium Bromide: Highly reactive. Reacts violently with water. Store under Argon. In case of fire, use Class D extinguishers or dry sand; never use water .

-

4-Chlorobutyronitrile: Toxic by ingestion and skin absorption. Metabolizes to release cyanide. Handle in a fume hood with appropriate PPE (nitrile gloves, goggles).

-

Hydrochloride Salt: The final product is an amine salt. While generally stable, it is hygroscopic. Store in a desiccator.

References

-

Brinner, K. M., & Ellman, J. A. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 3(11), 2109-2113. Link

- Sengupta, S., & Mondal, S. (2002). Synthetic approaches to 2-substituted pyrrolidines. Tetrahedron: Asymmetry, 13(24), 2593-2605.

- Schwartz, J. C., et al. (2006). Histamine H3 Receptor Antagonists (Pitolisant/Wakix). Patent WO2006103045. (Describes the utility of pyrrolidine/piperidine pharmacophores in H3 antagonists).

- Nair, J. J., et al. (2012). Resolution of racemic amines using tartaric acid derivatives. Tetrahedron: Asymmetry, 23(13), 989-995. (General reference for pyrrolidine resolution).

Sources

Technical Guide: Chiral Synthesis of 2-Cyclopropylpyrrolidine Hydrochloride

Executive Summary

2-Cyclopropylpyrrolidine is a high-value chiral pharmacophore, serving as a critical building block in histamine H3 receptor antagonists (e.g., for cognitive disorders), antiviral agents, and nicotinic acetylcholine receptor modulators. The incorporation of the cyclopropyl group—often termed a "magic methyl" replacement—imparts metabolic stability and rigidifies the conformational space of the pyrrolidine ring, enhancing ligand-target binding affinity.

However, the synthesis of this motif presents distinct challenges:

-

Stereocontrol: Absolute configuration at the C2 position is often crucial for biological activity.

-

Ring Strain: The cyclopropyl ring (27.5 kcal/mol strain energy) is susceptible to ring-opening under strong acidic conditions or radical pathways.

-

Precursor Instability: Key intermediates, such as 4-chlorobutanal, are prone to polymerization.

This guide details a robust, enantioselective synthesis utilizing Ellman’s Sulfinamide auxiliary , ensuring high enantiomeric excess (ee >98%) and scalability. It contrasts this with the industrial "Resolution Route" to provide a comprehensive strategic landscape.

Strategic Analysis of Synthetic Routes

The choice of synthetic route depends on the development phase (Discovery vs. Commercial Manufacturing).

| Feature | Route A: Ellman Auxiliary (Recommended) | Route B: Classical Resolution | Route C: Asymmetric Hydrogenation |

| Mechanism | Diastereoselective Grignard addition to chiral sulfinimine. | Salt formation of racemate with chiral acid (e.g., L-Tartaric). | Ru/Ir-catalyzed hydrogenation of 2-cyclopropylpyrrole. |

| Chirality Source | (S)- or (R)-tert-Butanesulfinamide (Stoichiometric). | Chiral resolving agent (Stoichiometric). | Chiral Ligand (Catalytic).[1][2] |

| Enantiomeric Excess | Very High (>98% ee). | Variable (requires recrystallization cycles). | Moderate to High (Substrate dependent). |

| Scalability | High (Kilogram scale feasible). | Very High (Multi-ton scale). | Low (Pyrrole precursors are unstable/expensive). |

| Primary Utility | Medicinal Chemistry / Early Process | Commercial Manufacturing | Academic / Niche |

Deep Dive: The Ellman Asymmetric Protocol

This protocol utilizes the condensation of a 4-halo-aldehyde with a chiral sulfinamide, followed by the nucleophilic addition of a cyclopropyl metal species. This "convergent" approach builds the stereocenter and the ring closure precursor in a single pot.

Retrosynthetic Logic

The strategy relies on the high diastereoselectivity of Grignard additions to N-tert-butanesulfinyl imines. By using 4-chlorobutanal as the electrophile, the resulting amine contains a pendant chloride, allowing for base-induced intramolecular cyclization to form the pyrrolidine ring.

Detailed Experimental Methodology

Target: (S)-2-Cyclopropylpyrrolidine · HCl Key Reagents: (S)-(-)-2-Methyl-2-propanesulfinamide, Cyclopropylmagnesium bromide.

Step 1: Generation of 4-Chlorobutanal (In Situ)

Note: 4-Chlorobutanal is unstable and should be prepared fresh from 4-chlorobutanal dimethyl acetal.

-

Hydrolysis: Charge a reactor with 4-chlorobutanal dimethyl acetal (1.0 equiv) and aqueous HCl (2N).

-

Reaction: Stir at room temperature (RT) for 2–4 hours until TLC indicates consumption of acetal.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.

-

Concentration: Carefully concentrate under reduced pressure (keep bath <30°C) to obtain the crude aldehyde. Proceed immediately to Step 2.

Step 2: Formation of the Chiral Sulfinimine

-

Condensation: Dissolve crude 4-chlorobutanal (1.1 equiv) in anhydrous THF.

-

Addition: Add (S)-tert-butanesulfinamide (1.0 equiv) and Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv).

-

Conditions: Stir at RT for 12–18 hours under Nitrogen. The Ti(OEt)₄ acts as a Lewis acid and water scavenger.

-

Workup: Quench with brine. The titanium salts will precipitate. Filter through a pad of Celite.

-

Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the (S,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide .

Step 3: Diastereoselective Grignard Addition (The Critical Step)

Safety Alert: Cyclopropylmagnesium bromide is highly reactive.

-

Setup: Dissolve the sulfinimine (from Step 2) in anhydrous DCM (Dichloromethane is often superior to THF for diastereoselectivity in sulfinimine additions). Cool to -78°C .

-

Reagent Addition: Dropwise add Cyclopropylmagnesium bromide (1.5 equiv, solution in THF/2-MeTHF) over 30 minutes. Maintain internal temperature < -70°C.

-

Mechanism: The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the nucleophile to the Re-face (for S-sulfinamide).

-

Warming: Allow the mixture to warm slowly to RT over 4 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

-

Result: This yields the Sulfinamide-protected acyclic amine .

Step 4: Cyclization and Deprotection

-

Cyclization: Dissolve the intermediate in dry THF. Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) at 0°C.

-

Rationale: The base deprotonates the sulfinamide nitrogen, which then performs an intramolecular S_N2 attack on the terminal chloride, closing the pyrrolidine ring.

-

-

Deprotection: Add 4M HCl in Dioxane (or MeOH). Stir at RT for 1 hour.

-

Reaction: Cleavage of the N-S bond.

-

-

Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove sulfur byproducts.

-

Final Product: Filter and dry to obtain (S)-2-Cyclopropylpyrrolidine Hydrochloride as a white, hygroscopic solid.

Visualization of the Pathway[1]

Caption: Figure 1. Convergent asymmetric synthesis of 2-cyclopropylpyrrolidine HCl via Ellman's sulfinamide auxiliary. The stereochemistry is established during the Grignard addition to the chiral imine.

Critical Process Parameters (CPPs) & Safety

Cyclopropylmagnesium Bromide Handling[5][6][7][8]

-

Hazard: Reacts violently with water; highly flammable.[3]

-

Stability: Cyclopropyl Grignard is generally stable in THF at RT but can undergo ring-opening rearrangements if heated excessively in the presence of Lewis acids.

-

Control: Always titrate the Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry. Excess Grignard can lead to double-addition byproducts.

Stereochemical Integrity

The diastereoselectivity of the addition is temperature-dependent.

-

Optimal T: -78°C.

-

Risk: At temperatures > -40°C, the "leakage" to the Si-face increases, lowering the diastereomeric ratio (dr).

-

Verification: Monitor dr of the acyclic intermediate via HPLC or F-NMR (if fluorinated analogs are used) before cyclization.

Salt Formation

The free base of 2-cyclopropylpyrrolidine is a volatile oil and absorbs CO₂ from the air. Conversion to the HCl salt is mandatory for stability.

-

Protocol: Dissolve free base in dry Et₂O, cool to 0°C, and bubble anhydrous HCl gas or add HCl/Et₂O solution. The salt is hygroscopic; store under Argon.

Analytical Data Summary (Expected)

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| 1H NMR (DMSO-d6) | δ 9.5 (br s, 2H, NH2+), 3.4-3.1 (m, 3H), 2.1-1.8 (m, 4H), 1.1 (m, 1H), 0.6-0.3 (m, 4H) | 400 MHz NMR |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (e.g., Chiralpak AD-H) |

| Melting Point | 130–135 °C (Decomposes) | DSC / Capillary |

| Residual Solvents | < 5000 ppm (THF/DCM) | GC-HS |

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

-

Brinner, K. M., & Ellman, J. A. (2005).[4] A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.[4] Organic & Biomolecular Chemistry, 3(11), 2109–2113. Link

-

Cowart, M. D., et al. (2005). Rotationally Constrained 2-Cyclopropylpyrrolidines as Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 48(12), 3939-3942. Link

-

Fisher Scientific. (2021). Safety Data Sheet: Cyclopropylmagnesium bromide. Link

-

BenchChem. (2025).[5] A Comparative Guide to the Resolution of Amines: Tartaric Acid as the Reagent of Choice. Link

Sources

- 1. Synthetic Approach toward Enantiopure Cyclic Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives | MDPI [mdpi.com]

- 3. fishersci.nl [fishersci.nl]

- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Cyclopropylpyrrolidine hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyclopropylpyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the structural elucidation and quality control of 2-cyclopropylpyrrolidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for characterizing this important heterocyclic building block. By integrating established principles with data from analogous structures, this guide offers a robust framework for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra, ensuring scientific integrity and enabling confident structural verification. Detailed experimental protocols, data summary tables, and workflow diagrams are provided to bridge theory with field-proven application.

Introduction: The Structural Significance of 2-Cyclopropylpyrrolidine

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[1] The introduction of a cyclopropyl group at the 2-position adds a layer of conformational rigidity and lipophilicity, properties often sought in drug design to enhance binding affinity and improve pharmacokinetic profiles. 2-Cyclopropylpyrrolidine, therefore, represents a valuable chiral building block for synthesizing novel chemical entities.

Given its role as a precursor in multi-step syntheses, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this process. This guide explains the causality behind the expected spectral features of the hydrochloride salt form, providing a self-validating system for its identification.

Molecular Structure and Key Features

To interpret the spectral data, it is essential to first analyze the molecule's structure. 2-Cyclopropylpyrrolidine hydrochloride possesses several key features that will give rise to characteristic spectroscopic signals:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom.

-

Cyclopropyl Group: A strained three-membered carbocyclic ring attached to the pyrrolidine ring at the 2-position (C2).

-

Chiral Center: The carbon at the 2-position (C2) is a stereocenter.

-

Ammonium Salt: As a hydrochloride salt, the pyrrolidine nitrogen is protonated, forming a secondary ammonium ion (R₂NH₂⁺). This significantly influences the chemical environment of nearby protons and the nitrogen itself.

Caption: A typical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Spectral Interpretation (Predicted)

The IR spectrum is dominated by absorptions from the ammonium salt and the hydrocarbon framework.

Causality Behind Expected Signals:

-

N-H Stretch: The most prominent and diagnostic feature for the hydrochloride salt will be a very broad and strong absorption band in the 3000-2700 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibrations in an ammonium salt.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are due to the sp³ C-H stretching of the pyrrolidine ring. The C-H stretching of the cyclopropyl ring may appear at slightly higher wavenumbers, often just above 3000 cm⁻¹.

-

N-H Bend: An absorption band around 1600-1500 cm⁻¹ is expected for the N-H bending vibration of the secondary ammonium group.

-

C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ region can be attributed to the C-N stretching vibration.

Table 3: Predicted IR Absorption Bands for 2-Cyclopropylpyrrolidine Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| Ammonium (N⁺-H) | 2700 - 3000 | Strong, Broad | Stretch |

| sp³ C-H (Pyrrolidine) | 2850 - 2950 | Medium-Strong | Stretch |

| sp³ C-H (Cyclopropyl) | ~3050 | Medium | Stretch |

| Ammonium (N-H) | 1500 - 1600 | Medium | Bend |

| C-N | 1020 - 1250 | Medium | Stretch |

Experimental Protocol for IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the 2-cyclopropylpyrrolidine hydrochloride sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For the hydrochloride salt, analysis is typically performed on the free base form generated in the ion source.

Analysis of Molecular Ion and Fragmentation (Predicted)

The molecular formula for the free base (2-cyclopropylpyrrolidine) is C₇H₁₃N. [2]* Molecular Weight: The monoisotopic mass is approximately 111.1048 Da. [2]* Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the dominant species observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: The [M+H]⁺ ion will have an m/z value of approximately 112.1121. [2]* Fragmentation: The molecular ion is expected to be relatively stable. Key fragmentation pathways would likely involve:

-

Loss of the cyclopropyl group: Cleavage of the C2-C1' bond could lead to a fragment corresponding to the pyrrolidine ring structure.

-

Ring Opening: Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines, leading to the opening of the pyrrolidine ring.

-

Table 4: Predicted Mass Spectrometry Data for 2-Cyclopropylpyrrolidine (Free Base)

| Adduct / Ion | Molecular Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M]⁺ | C₇H₁₃N | 111.1043 | EI |

| [M+H]⁺ | C₇H₁₄N⁺ | 112.1121 | ESI (+) |

| [M+Na]⁺ | C₇H₁₃NNa⁺ | 134.0940 | ESI (+) |

Data sourced from predicted values on PubChem for the free base. [2]

Experimental Protocol for LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrumentation:

-

Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source.

-

A simple isocratic flow of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) through a C18 column can be used to introduce the sample. Formic acid aids in the protonation of the analyte.

-

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion scanning mode over a relevant mass range (e.g., m/z 50-300).

-

To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion (m/z 112.11) as the precursor and subjecting it to collision-induced dissociation (CID).

-

Caption: Potential fragmentation pathways in MS/MS analysis.

Conclusion

The structural confirmation of 2-cyclopropylpyrrolidine hydrochloride is unequivocally achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, with the upfield signals in both ¹H and ¹³C spectra serving as a unique identifier for the cyclopropyl group. IR spectroscopy rapidly confirms the presence of the key ammonium and aliphatic functional groups. Finally, mass spectrometry verifies the molecular weight of the parent molecule. Together, these techniques provide a comprehensive and self-validating dataset, ensuring the identity and quality of this valuable synthetic intermediate for researchers and drug development professionals.

References

-

ResearchGate. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Available at: [Link]

-

PubChem. (n.d.). 2-cyclopropylpyrrolidine. Available at: [Link]

-

ResearchGate. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available at: [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

Springer Nature. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Available at: [Link]

-

IntechOpen. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Cyclopropylpyrrolidine Hydrochloride

Introduction: The Strategic Importance of 2-Cyclopropylpyrrolidine Hydrochloride in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. 2-Cyclopropylpyrrolidine hydrochloride emerges as a molecule of significant interest, embodying a confluence of structural motifs prized for their influence on the physicochemical and biological properties of drug candidates. This guide provides a comprehensive technical overview of a critical, yet often challenging, aspect of its development: aqueous solubility.

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, puckered structure provides an excellent scaffold for creating three-dimensional diversity, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.[3][4] The incorporation of a cyclopropyl group further enhances the molecular profile. This small, strained ring system is not merely an alkyl isostere; its unique electronic properties and rigid conformation can lead to improved metabolic stability, enhanced potency, and reduced off-target effects.[5][6][7] The cyclopropyl moiety can shield adjacent functional groups from metabolic enzymes and lock in conformations favorable for receptor binding.[5][6]

As the hydrochloride salt, the basic nitrogen of the pyrrolidine ring is protonated, a common strategy to improve the aqueous solubility and handling of amine-containing active pharmaceutical ingredients (APIs). However, predicting the precise solubility of such a molecule is non-trivial. It is a function of its intrinsic properties and the external environment. For researchers, scientists, and drug development professionals, a deep understanding of the solubility of 2-Cyclopropylpyrrolidine hydrochloride is not merely an academic exercise. It is a critical determinant of a compound's developability, directly impacting its dissolution rate, bioavailability, and the feasibility of creating a viable drug product. This guide will delve into the theoretical underpinnings of solubility, present robust methodologies for its empirical determination, and discuss the key factors that modulate this essential property.

Physicochemical Properties: A Foundation for Solubility Assessment

While specific experimental data for 2-Cyclopropylpyrrolidine hydrochloride is not extensively published, we can infer its likely characteristics from its constituent parts and data on analogous structures. The table below summarizes key computed physicochemical properties for the parent compound and related molecules to provide a baseline for experimental design.

| Property | 2-Cyclopropylpyrrolidine (Parent) | 2-Cyclobutylpyrrolidine hydrochloride[7] | 2,2-Dimethylpyrrolidine hydrochloride[8] |

| Molecular Formula | C₇H₁₃N | C₈H₁₆ClN | C₆H₁₄ClN |

| Molecular Weight | 111.18 g/mol | 161.67 g/mol | 135.63 g/mol |

| XLogP3 (Predicted) | 1.5 | N/A | N/A |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

Data sourced from PubChem. Note: These values are for structurally related compounds and should be used as estimates.

The Theoretical Framework of Solubility: Kinetic vs. Thermodynamic Equilibria

Understanding the solubility of an API requires differentiating between two key concepts: kinetic and thermodynamic solubility. Both are crucial at different stages of the drug discovery and development pipeline.

Thermodynamic Solubility , often referred to as equilibrium solubility, is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9] This is a fundamental property of the compound in its most stable solid-state form and is typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[10] This value is critical for late-stage development, informing decisions on formulation and predicting oral absorption for Biopharmaceutics Classification System (BCS) classification.

Kinetic Solubility , in contrast, measures the concentration of a compound upon its rapid dissolution from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[11][12] Precipitation is monitored over a shorter timeframe (e.g., 1.5-2 hours).[13] This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds, as it provides a rapid assessment of solubility that can guide initial structure-activity relationship (SAR) studies.[9] However, it can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.

Key Factors Influencing the Solubility of 2-Cyclopropylpyrrolidine Hydrochloride

The solubility of an amine hydrochloride like 2-Cyclopropylpyrrolidine hydrochloride is not a fixed value but is highly dependent on several environmental and intrinsic factors.

The Critical Role of pH

For an amine salt, pH is arguably the most significant factor influencing aqueous solubility.[14][15] The solubility is governed by the equilibrium between the ionized (protonated) and non-ionized (free base) forms of the molecule.

-

In acidic conditions (low pH): The equilibrium shifts towards the protonated, cationic form of the pyrrolidine nitrogen. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[14]

-

In neutral to basic conditions (higher pH): As the pH increases and approaches the pKa of the pyrrolidine's conjugate acid, the equilibrium shifts towards the neutral, free base form. The free base is typically less polar and thus less soluble, which can lead to precipitation.[16]

This pH-dependent solubility has profound implications for a drug's behavior in the gastrointestinal tract, where pH varies from highly acidic in the stomach to near-neutral in the small intestine.

Impact of Temperature

Temperature affects solubility based on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This relationship should be characterized during pre-formulation studies, as it can influence manufacturing processes and storage conditions.

Solvent Properties

While aqueous solubility is the primary focus for physiological relevance, understanding solubility in various organic and co-solvent systems is crucial for synthesis, purification, and the development of liquid formulations. The polarity of the solvent system will dictate its ability to solvate the ionic hydrochloride salt versus the less polar free base.

Crystal Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[17][18][19] These different forms can exhibit different physicochemical properties, including solubility and dissolution rate.[20] Generally, a metastable polymorph will have a higher solubility than the most thermodynamically stable form.[20] It is crucial to identify and characterize the polymorphic landscape of 2-Cyclopropylpyrrolidine hydrochloride early in development, as an unexpected conversion from a metastable to a more stable, less soluble form can have disastrous consequences for a drug product's bioavailability.[17][20]

Experimental Determination of Solubility: Validated Protocols

The following sections provide detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of 2-Cyclopropylpyrrolidine hydrochloride.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility and is essential for pre-formulation and lead optimization.[10]

Rationale: This protocol is designed to achieve a true equilibrium between the solid API and the solution, providing an accurate measure of thermodynamic solubility. The extended incubation time, controlled temperature, and rigorous separation of solid from the supernatant are critical for accuracy. HPLC-UV analysis provides a robust and specific method for quantification.

Step-by-Step Methodology:

-

Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 4.5, and pH 6.8 for simulated intestinal fluid).

-

Compound Addition: Add an excess amount of solid 2-Cyclopropylpyrrolidine hydrochloride to a series of glass vials, ensuring a visible amount of undissolved solid remains. This is crucial to confirm that saturation is achieved.[10]

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired aqueous buffer to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for at least 24-48 hours.[9] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[10]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the supernatant by centrifuging at high speed (e.g., >14,000 rpm) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Prepare a standard stock solution of 2-Cyclopropylpyrrolidine hydrochloride of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Dilute the clarified supernatant from the solubility experiment into the mobile phase to fall within the range of the calibration curve.

-

Analyze the standards and the sample by a validated HPLC-UV method.

-

-

Data Analysis: Calculate the concentration of the dissolved compound in the supernatant using the calibration curve. This value represents the thermodynamic solubility at that specific pH and temperature.

Caption: Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is ideal for early discovery phases where speed and compound economy are critical.[21]

Rationale: This protocol leverages DMSO to rapidly introduce the compound into an aqueous environment. The appearance of precipitation, detected by light scattering (nephelometry) or UV absorbance after filtration, provides a rapid measure of kinetic solubility.[21] This allows for the ranking and prioritization of compounds in large libraries.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Cyclopropylpyrrolidine hydrochloride in 100% DMSO (e.g., 10-20 mM).[13]

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Using a liquid handler for precision, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[13]

-

Detection & Quantification (Two Common Methods):

-